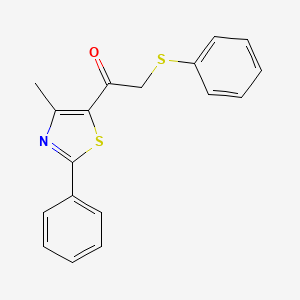

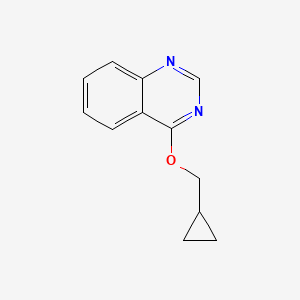

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds structurally related to “1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone” involves multi-step reactions, including the use of microwave-assisted Hantzsch thiazole synthesis for the generation of thiazolyl derivatives from ethanones and thioureas under microwave heating, indicating an efficient synthesis method for thiazole compounds (Kamila, Mendoza, & Biehl, 2012).

Molecular Structure Analysis The molecular structure and characterization of similar heterocyclic compounds have been explored through various techniques, including single-crystal XRD and FT-IR spectrum analysis. These studies show the compounds crystallizing in specific crystal systems and exhibiting clear spectral characteristics that help in determining their molecular structures (Shruthi et al., 2019).

Chemical Reactions and Properties Chemical reactions involving thiazole derivatives often include interactions with active halogen-containing compounds to prepare thiazole derivatives, as well as coupling with active –CH2- containing compounds. These reactions are crucial for the synthesis of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

Physical Properties Analysis The physical properties of related compounds have been studied using techniques like UV-Visible and thermal analysis. These studies reveal that the compounds are generally stable under thermal conditions and transparent across the visible region, indicating their potential for various applications based on their stability and optical properties (Shruthi et al., 2019).

Chemical Properties Analysis The chemical properties of thiazole derivatives, including their reactivity and interaction with other chemicals, are often explored through experimental and theoretical analyses. Studies involving density functional theory (DFT) calculations and spectroscopic techniques help in understanding the chemical behavior, reactivity, and potential applications of these compounds (Mary et al., 2015).

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Applications

Synthesis of Thiazolyl(Hydrazonoethyl)Thiazoles for Anti-Breast Cancer : A study utilized a derivative of the compound as a building block for synthesizing thiazole derivatives. These compounds showed promising antitumor activities against MCF-7 tumor cells, highlighting their potential as anti-breast cancer agents (Mahmoud et al., 2021).

Synthesis of Imidazo[2,1-b]thiazol-5-yl Thiazol-2-amines : Another research synthesized N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines using a derivative of the compound. The findings suggest potential applications in creating novel compounds for cancer research (Kamila et al., 2012).

Anticancer Agents Derived from γ-Bromodipnones : The compound was used in the synthesis of imidazo[2,1-b][1,3]thiazoles, which demonstrated moderate effectiveness in suppressing kidney cancer cell growth. This indicates its potential use in developing new cancer treatments (Потиха & Броварец, 2020).

Antimicrobial and Antiviral Applications

In Vitro Antituberculosis Activity : A related compound was assessed for its activity against Mycobacterium tuberculosis. Certain derivatives showed significant activity, suggesting potential applications in tuberculosis treatment (Chitra et al., 2011).

Antimicrobial, Antioxidant, and Cytotoxic Activities : Research on imidazole-based derivatives of the compound showed promising antimicrobial and antioxidant activities, as well as cytotoxic effects against cancer cells, indicating a broad spectrum of potential therapeutic applications (Abdel-Wahab et al., 2011).

Antiviral Activity Against HIV-1 : Derivatives of the compound were identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication, demonstrating its potential application in HIV treatment (Che et al., 2015).

Other Applications

Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, which could have applications in different fields of chemistry and pharmacology (Darweesh et al., 2016).

Potential COX-2 Inhibitors : Novel thiazole thione derivatives of the compound were synthesized as potential COX-2 inhibitors, suggesting its application in pain and inflammation management (Emami & Foroumadi, 2006).

Propiedades

IUPAC Name |

1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-phenylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS2/c1-13-17(16(20)12-21-15-10-6-3-7-11-15)22-18(19-13)14-8-4-2-5-9-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYASROIBLNMFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-2-(phenylsulfanyl)-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]methanesulfonamide](/img/structure/B2481988.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2481992.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)

![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)

![ethyl 2-amino-3-{[1-(4-bromophenyl)-2,5-dioxotetrahydro-1H-pyrrol-3-yl]sulfanyl}propanoate hydrochloride](/img/structure/B2482003.png)

![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)